2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid
Description
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid is a synthetic organic compound characterized by a benzoic acid core substituted at the 2-position with a piperidin-1-yl group. The piperidine ring is further modified at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino moiety. Its stability under basic conditions (due to Boc protection) and solubility profile are critical for pharmaceutical applications .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIGYSKCKJHDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Aminopiperidine
The initial step involves protecting the primary amine of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Reaction Conditions:
- Solvent: DCM, THF, or acetonitrile
- Base: TEA (2.0 equiv) or DMAP (0.1 equiv)
- Temperature: 0–25°C
- Yield: 85–92%
The Boc group enhances intermediate stability during subsequent reactions, preventing unwanted side reactions at the amine site.
Synthesis of 2-Halobenzoic Acid Derivatives
The benzoic acid moiety is introduced via a halogenated precursor, commonly 2-fluorobenzoic acid or 2-bromobenzoic acid. Methyl or ethyl esters are preferred to improve solubility during coupling.
Example Preparation of Methyl 2-Bromobenzoate:
- Bromination of methyl benzoate using Br₂/FeBr₃ in acetic acid.
- Purification via recrystallization (ethanol/water).
Coupling Reactions to Form the C–N Bond
The Boc-protected piperidine is coupled to the 2-halobenzoate via palladium-catalyzed amination. The Buchwald-Hartwig reaction is widely employed, utilizing Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos as a ligand.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 100–110°C |
| Reaction Time | 12–18 hours |
| Yield | 65–74% |
Side products, such as dehalogenated benzoates, are minimized by rigorous exclusion of moisture and oxygen.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water.
Conditions:
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) improve Boc protection kinetics, while toluene enhances coupling reaction yields by stabilizing palladium intermediates.
Catalysts and Bases
Cesium carbonate outperforms potassium carbonate in coupling reactions due to superior solubility and base strength. Bidentate ligands like Xantphos prevent catalyst aggregation, enhancing turnover numbers.
Temperature and Time
Elevated temperatures (100–110°C) accelerate C–N bond formation but risk Boc group decomposition. Time-course studies indicate 85% conversion within 12 hours.
Analytical Characterization
Key Analytical Data:
- ¹H NMR (DMSO-d₆): δ 1.41 (s, 9H, Boc CH₃), 3.15–3.45 (m, 4H, piperidine), 7.52–7.89 (m, 4H, aromatic).
- HPLC Purity: ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
- MS (ESI+): m/z 321.37 [M+H]⁺.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for Boc protection and coupling steps, reducing reaction times by 40%. Crystallization in hexane/ethyl acetate mixtures achieves >99.5% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Major Products
The major products formed from these reactions include carboxylate salts, alcohol derivatives, and deprotected piperidine derivatives .
Scientific Research Applications
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and analogs from the provided evidence:
Key Observations :
- Core Differences: The target compound and Cpd H share a benzoic acid core, whereas analogs in and use acetic or pentanoic acid backbones.
- Protection Strategy : The Boc group in the target compound and offers acid-labile protection, contrasting with the base-sensitive Fmoc group in . This impacts synthetic workflows (e.g., orthogonal deprotection).
- Functional Groups : The target compound lacks hydroxyl or fluorinated groups seen in and Cpd H, respectively, which may influence solubility and target binding.
Physicochemical Properties
Limited data from the evidence precludes direct comparison of properties like logP or solubility. However, inferences can be made:
- Solubility : The carboxylic acid in all compounds confers water solubility at physiological pH. The Boc group in the target compound and may reduce solubility compared to the Fmoc in , which has a larger hydrophobic fluorenyl moiety.
- Stability : Boc-protected compounds (target and ) are stable under basic conditions but cleaved by acids (e.g., TFA), whereas Fmoc in is base-labile (e.g., piperidine) .
Biological Activity
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's chemical properties are summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C16H23N3O4 |
| Molecular Weight | 321.38 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 91811778 |
| Appearance | White powder |
Research indicates that benzoic acid derivatives can influence various biological pathways. The primary mechanisms of action include:
- Enzyme Inhibition : Some studies have shown that compounds similar to this compound exhibit inhibitory effects on enzymes such as cathepsins B and L, which play crucial roles in protein degradation and turnover .
- Protein Degradation Modulation : The compound has been linked to the activation of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), essential for maintaining cellular homeostasis and protein quality control .
- Antioxidant Activity : Derivatives of benzoic acid have demonstrated antioxidant properties, contributing to cellular protection against oxidative stress .
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Antimicrobial Activity
Several studies have reported antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness in inhibiting bacterial growth in vitro, suggesting potential applications in treating infections .
Antiproliferative Effects
In vitro assays indicate that this compound may possess antiproliferative effects on cancer cell lines. Research has highlighted its ability to induce apoptosis in certain cancer cells, making it a candidate for cancer therapeutics .
Case Studies
A notable case study involved the evaluation of benzoic acid derivatives for their ability to activate proteolytic enzymes in human fibroblasts. The study found that specific compounds significantly enhanced the activity of cathepsins B and L, suggesting a role in promoting protein degradation pathways crucial for cellular health .
Research Findings
Recent findings emphasize the compound's potential in drug development:
- In Silico Studies : Computational modeling has suggested that this compound may interact favorably with target proteins involved in disease pathways, supporting its candidacy as a lead compound for further development .
- Comparative Analysis : A comparative analysis with other benzoic acid derivatives revealed that this compound exhibits superior biological activity in terms of enzyme activation and cytotoxicity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzoic acid scaffold. Key steps include:
- Amide bond formation : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid groups for nucleophilic attack by the piperidine amine .
- Protection/deprotection : The tert-butoxycarbonyl (Boc) group in the intermediate can be removed under acidic conditions (e.g., TFA) to yield the final compound .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 363.18) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity. Mobile phases often combine methanol and buffered solutions (e.g., sodium acetate pH 4.6) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Engineering controls : Use fume hoods to minimize inhalation risks during synthesis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Emergency measures : Provide eyewash stations and emergency showers. Contaminated clothing should be removed and professionally laundered .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Variable optimization : Test reaction parameters (e.g., temperature, catalyst loading). For example, increasing EDCl/HOBt stoichiometry from 1.2 to 1.5 equivalents may improve coupling efficiency .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust purification protocols .
Q. What strategies are effective for profiling this compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values can be calculated via dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or kinases .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability. The compound’s carboxylic acid group may limit blood-brain barrier penetration .
- Molecular docking : AutoDock Vina simulates interactions with protein targets (e.g., piperidine-binding pockets in enzymes) .
Q. What experimental designs assess its stability under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light. Monitor degradation via HPLC peak area reduction .
- pH stability : Incubate in buffers (pH 1–12) for 24 hours. The benzoic acid moiety may hydrolyze under strongly basic conditions .
Q. How can impurities be identified and quantified during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
